molecular formula C31H31N5O4 B1396647 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine CAS No. 3257-73-6

9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine

Cat. No. B1396647
CAS RN: 3257-73-6
M. Wt: 537.6 g/mol
InChI Key: WRFWNCVDEVBPJK-IIHCQYLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine (TBAF-A) is a nucleoside analogue that has been studied extensively in scientific research due to its potential applications in the treatment of various diseases. TBAF-A has been found to have a variety of biochemical and physiological effects, which have been explored in numerous studies.

Scientific Research Applications

Synthesis and Antiviral Activity

A key focus of research on 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine and its derivatives is their synthesis and potential antiviral activity. For instance, Woltermann et al. (2004) developed a novel synthesis method for related compounds, useful as intermediates in antiviral compound synthesis, including 9-(2,3-dideoxy-2-fluoro-β-D-threo-pentofuranosyl)adenine (FddA), an anti-viral compound (Woltermann, Lapin, Kunnen, Tueting, & Sánchez, 2004). Similarly, Sivets et al. (2009) synthesized derivatives such as 9-(2',3'-Dideoxy-2',3'-difluoro-β-D-arabinofuranosyl)adenine, showing potent activity against HIV-1 in human lymphocytes (Sivets, Kalinichenko, Mikhailopulo, Detorio, McBrayer, Whitaker, & Schinazi, 2009).

Chemical Synthesis and Characterization

Farquhar and Smith (1985) synthesized derivatives of 9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine, examining their resistance to degradation by various enzymes and their potential biological applications (Farquhar & Smith, 1985). Additionally, Baker et al. (1979) explored the synthesis and evaluation of 2',3'- and 3',5'-di-O-acyl derivatives as antivirals, highlighting the chemical versatility of these compounds (Baker, Haskell, Putt, & Sloan, 1979).

Biological Activity and Potential Applications

Montgomery et al. (1992) investigated the biological activity of 2'-fluoro-2-halo derivatives, demonstrating the effectiveness of these compounds in increasing the lifespan of mice with leukemia, suggesting potential therapeutic applications (Montgomery, Shortnacy-fowler, Clayton, Riordan, & Secrist, 1992). Additionally, Baker et al. (1984) synthesized 2'-O-acyl derivatives, revealing their in vitro activity against herpes type 1 viruses, further emphasizing the compound's antiviral potential (Baker, Kumar, Waites, Arnett, Shannon, Higuchi, & Lambert, 1984).

properties

IUPAC Name

9-[(2R,3S,4R,5R)-3,4-bis(phenylmethoxy)-5-(phenylmethoxymethyl)oxolan-2-yl]purin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31N5O4/c32-29-26-30(34-20-33-29)36(21-35-26)31-28(39-18-24-14-8-3-9-15-24)27(38-17-23-12-6-2-7-13-23)25(40-31)19-37-16-22-10-4-1-5-11-22/h1-15,20-21,25,27-28,31H,16-19H2,(H2,32,33,34)/t25-,27-,28+,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRFWNCVDEVBPJK-IIHCQYLKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC[C@@H]2[C@H]([C@@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OCC5=CC=CC=C5)OCC6=CC=CC=C6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Reactant of Route 2
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Reactant of Route 3
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Reactant of Route 4
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Reactant of Route 5
Reactant of Route 5
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine
Reactant of Route 6
Reactant of Route 6
9-(2',3',5'-Tri-O-benzyl-beta-D-arabinofuranosyl)-adenine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.